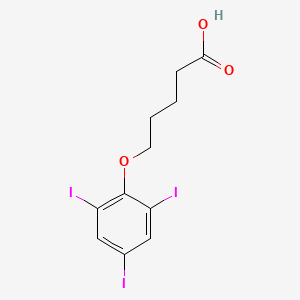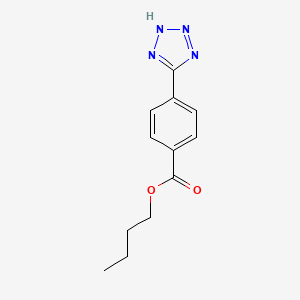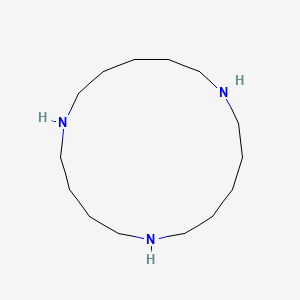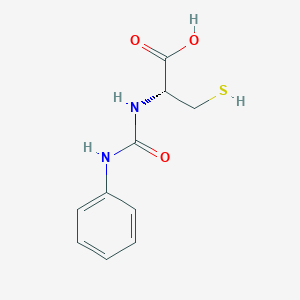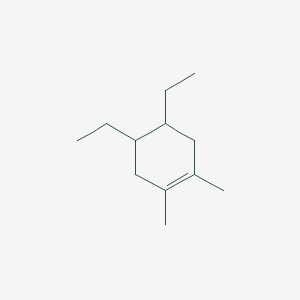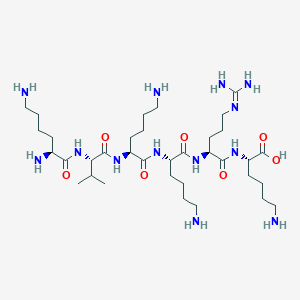
L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and biotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified from the culture medium.
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides may be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine may have applications in:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the biological activity of synthetic peptides.
Medicine: Developing peptide-based therapeutics for various diseases.
Industry: Producing peptides for use in research and development.
Mecanismo De Acción
The mechanism of action of peptides like L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine involves interactions with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-ornithyl-L-lysine: A similar peptide with a different amino acid sequence.
L-Valyl-L-lysyl-L-lysyl-L-lysyl-L-ornithyl-L-lysine: Another peptide with a different sequence.
Uniqueness
L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is unique due to its specific sequence and potential biological activity. The presence of the diaminomethylidene group may confer unique properties compared to other peptides.
Propiedades
Número CAS |
681490-62-0 |
|---|---|
Fórmula molecular |
C35H71N13O7 |
Peso molecular |
786.0 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C35H71N13O7/c1-22(2)28(48-29(49)23(40)12-3-7-17-36)33(53)46-25(14-5-9-19-38)31(51)44-24(13-4-8-18-37)30(50)45-26(16-11-21-43-35(41)42)32(52)47-27(34(54)55)15-6-10-20-39/h22-28H,3-21,36-40H2,1-2H3,(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H,48,49)(H,54,55)(H4,41,42,43)/t23-,24-,25-,26-,27-,28-/m0/s1 |
Clave InChI |
WSKINWXOZHELCE-QUQVWLGBSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)

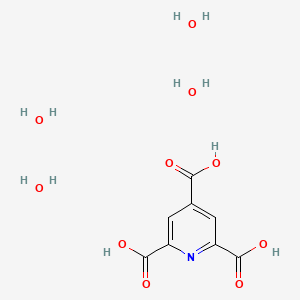
![3-[4-(Propanoyloxy)phenyl]prop-2-enoic acid](/img/structure/B12530718.png)
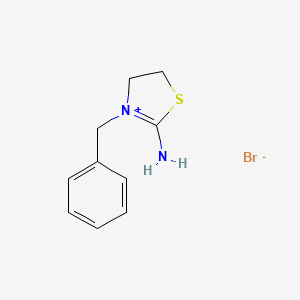
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-phenyl-3-thioxo-](/img/structure/B12530726.png)
![4-[6-(Furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenol](/img/structure/B12530741.png)
